molecular formula C10H12N2O B12063167 2-(3-Methoxybenzylamino)acetonitrile

2-(3-Methoxybenzylamino)acetonitrile

Cat. No.: B12063167
M. Wt: 176.21 g/mol
InChI Key: LJXLFGUGRYTSBZ-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzylamino)acetonitrile is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol It is characterized by the presence of a methoxy group attached to a benzylamino moiety, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzylamino)acetonitrile typically involves the reaction of 3-methoxybenzylamine with acetonitrile under specific conditions. One common method involves the use of lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF) solvent. The reaction is carried out at low temperatures (around -78°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzylamino)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxybenzylamino)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzylamino)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxybenzyl)-2,7-diazaspiro[3.5]nonane-1,6-dione
  • 2-(3-Methoxybenzylamino)ethanamine
  • 3-Methoxybenzylamine

Uniqueness

2-(3-Methoxybenzylamino)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a unique balance of properties that make it suitable for various applications in research and industry .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methylamino]acetonitrile

InChI

InChI=1S/C10H12N2O/c1-13-10-4-2-3-9(7-10)8-12-6-5-11/h2-4,7,12H,6,8H2,1H3

InChI Key

LJXLFGUGRYTSBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNCC#N

Origin of Product

United States

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